molecular formula C9H12N4O2S B12356428 2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12356428
M. Wt: 240.28 g/mol
InChI Key: RSUVMDQRWJNGFO-UHFFFAOYSA-N
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Description

2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound characterized by the presence of a cyclopropylformamido group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Cyclopropylformamido Group: The cyclopropylformamido group can be introduced through the reaction of cyclopropylamine with formic acid, followed by coupling with the thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in functional groups.

    Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.

    Substitution: Formation of substituted derivatives with new functional groups attached to the thiadiazole ring.

Scientific Research Applications

2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropylformamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the cyclopropylformamido group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H12N4O2S/c1-5-12-13-9(16-5)11-7(14)4-10-8(15)6-2-3-6/h6H,2-4H2,1H3,(H,10,15)(H,11,13,14)

InChI Key

RSUVMDQRWJNGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)C2CC2

Origin of Product

United States

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